1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-20(25-21-22-8-11-29-21)16-5-3-9-26(13-16)18-12-19(24-14-23-18)27-10-7-15-4-1-2-6-17(15)27/h1-2,4,6-8,10-12,14,16H,3,5,9,13H2,(H,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWKLBHNTNLVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide (CAS Number: 1797717-76-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 404.5 g/mol. Its structure features an indole moiety, a pyrimidine ring, a thiazole group, and a piperidine core, which are known to confer various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1797717-76-0 |
| Molecular Formula | C21H20N6OS |
| Molecular Weight | 404.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, compounds containing indole and thiazole motifs have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cells. In vitro studies have demonstrated IC50 values ranging from 1.4 to 4.2 µM against different cancer cell types .
Anti-Tubercular Activity
The compound's structural features suggest potential efficacy against Mycobacterium tuberculosis. A related study on substituted derivatives reported significant anti-tubercular activity with IC50 values between 1.35 and 2.18 µM for certain derivatives . This suggests that the thiazole and pyrimidine components may enhance the compound's ability to target bacterial pathways.
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The presence of indole and thiazole rings may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Studies suggest that compounds with similar structures can activate apoptotic pathways in malignant cells.
- Antimicrobial Activity : The thiazole moiety is known for its role in disrupting bacterial cell wall synthesis, potentially leading to increased efficacy against bacterial infections.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Studies : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating a clear structure–activity relationship that supports further development .
- Anti-Tubercular Evaluation : In another study, derivatives were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their pharmacological profiles .
Scientific Research Applications
Chemical Properties and Structure
The compound features an indole moiety, a pyrimidine ring, and a thiazole group, contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 361.4 g/mol. The unique structural components allow for interactions with various biological targets.
Biological Activities
The compound has been studied for several potential applications:
- Anticancer Activity : Research indicates that compounds with indole and pyrimidine structures often exhibit significant anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival.
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication. The interaction of the indole moiety with viral proteins may disrupt the viral life cycle.
- Antimicrobial Effects : The compound has been explored for its ability to combat bacterial infections, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
Anticancer Research
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in specific cancer cell lines, demonstrating a dose-dependent response. The research utilized assays such as MTT and flow cytometry to evaluate cell viability and apoptotic markers, confirming its potential as an anticancer agent.
Antiviral Studies
In vitro experiments demonstrated that the compound effectively inhibited replication of certain viruses, including influenza and HIV. Mechanistic studies suggested that it interferes with viral entry or replication processes, making it a candidate for further antiviral drug development.
Antimicrobial Activity
Research assessing the antimicrobial properties revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) tests indicated effective concentrations that could be therapeutically relevant.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and similar analogs from the evidence:
*Calculated based on structural composition; exact data unavailable in evidence.
a) Pyrimidine Substituents
- Indole (Target Compound) : The indole group’s extended aromatic system enhances π-π stacking with hydrophobic pockets in target proteins compared to smaller heterocycles like pyrazole (BJ52910) or imidazole (BJ52846) .
- Pyrazole/Imidazole (BJ52910/BJ52846) : These smaller substituents may reduce steric hindrance, improving binding to shallower active sites. Imidazole’s additional nitrogen could facilitate hydrogen bonding .
b) Carboxamide Substituents
- Its planar structure may favor interactions with polar residues.
- Thiadiazole (BJ52846) : The 1,3,4-thiadiazole group introduces an additional nitrogen, increasing hydrogen-bond acceptor capacity compared to thiazole .
- Pyridin-2-ylmethyl (BJ52910) : The pyridine moiety enhances solubility via its basic nitrogen, which may improve pharmacokinetics .
Molecular Weight and Complexity
- The target compound (~405 g/mol) falls within the typical range for drug-like molecules, while the RCSB PDB TK0 ligand (642.77 g/mol) exceeds this range, likely affecting bioavailability .
- Increased aromaticity in indole and thienopyrimidine analogs correlates with higher melting points and lower solubility, as seen in ’s pyrazolopyrimidines .
Isomerization and Stability
highlights isomerization in pyrazolotriazolopyrimidines under varying reaction conditions . pyrazole) could influence conformational stability.
Research Findings and Implications
Substituent-Driven Activity : Indole’s bulkiness may confer selectivity for deeper binding pockets, whereas pyrazole/imidazole analogs (BJ52910/BJ52846) are better suited for targets requiring smaller ligands .
Solubility vs. Affinity Trade-offs : Thiadiazole and pyridine substituents (BJ52846/BJ52910) improve solubility but may reduce affinity compared to thiazole .
Synthetic Challenges : ’s isomerization studies imply that synthesizing the target compound’s pyrimidine core may require stringent conditions to avoid undesired byproducts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling a pyrimidine intermediate (e.g., 6-chloropyrimidine) with 1H-indole under basic conditions (e.g., K₂CO₃ in DMF) to form the indole-pyrimidine core. Subsequent piperidine ring formation and carboxamide coupling with thiazol-2-amine are performed using peptide coupling reagents like HATU or EDCI . Purification typically involves chromatography (silica gel or HPLC) to achieve >95% purity .
Q. What spectroscopic and analytical techniques confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Used to verify proton environments (e.g., indole NH at δ ~11 ppm, pyrimidine protons at δ ~8.5 ppm) .
- HPLC : Confirms purity (e.g., 98–99% in ) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z matching theoretical values within 5 ppm error) .
- Melting Point Analysis : Provides additional purity validation (e.g., 97–100°C in ) .
Q. What are the common biological targets for indole-pyrimidine-thiazole hybrids?
- Methodology : These compounds often target kinases (e.g., Aurora kinases) or apoptosis pathways. For example, structurally similar compounds in and exhibit anticancer activity via inhibition of tumor cell proliferation (IC₅₀ values <10 µM). Target validation involves kinase assays, western blotting for apoptotic markers (e.g., caspase-3), and cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Cross-validation : Use orthogonal assays (e.g., ATPase assays vs. cell viability tests) .
- Purity Reassessment : Verify compound stability under experimental conditions via LC-MS to rule out degradation .
- Dose-Response Curves : Generate full IC₅₀ curves across multiple cell lines to assess selectivity .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Methodology :
- Catalyst Screening : Transition metals (e.g., CuBr in ) improve coupling efficiency in heterocycle formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Stoichiometry Adjustments : Excess amine (1.5–2 eq.) in carboxamide coupling steps improves yields (e.g., 39% in vs. 6% with suboptimal ratios) .
Q. How can computational modeling guide target identification for this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding to kinase domains (e.g., ATP-binding pockets) .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .
- QSAR Models : Correlate substituent effects (e.g., indole vs. pyrazole in ) with activity to design derivatives .
Q. What experimental approaches mitigate off-target effects in pharmacological studies?
- Methodology :
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases .
- CRISPR Knockout : Validate target specificity using isogenic cell lines lacking the putative target .
- Proteomics : SILAC-based mass spectrometry identifies unintended protein interactions .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Methodology :
- Substituent Scanning : Modify the indole (e.g., 5-fluoro substitution in ) or thiazole (e.g., methyl groups in ) to assess impact on IC₅₀ .
- Bioisosteric Replacement : Replace pyrimidine with pyridazine (as in ) to enhance solubility without losing activity .
- Prodrug Design : Introduce ester groups (e.g., ) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
